3-Fluoro-4-(methylsulphonyl)benzyl alcohol
Overview
Description
“3-Fluoro-4-(methylsulphonyl)benzyl alcohol” is a chemical compound with the CAS Number: 1564471-90-4 . It has a molecular weight of 204.22 .
Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . More detailed physical and chemical properties were not available in the search results.
Scientific Research Applications
1. Use in Protecting Groups
A study by Crich, Li, & Shirai (2009) introduced the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new protecting group for alcohols. This group provides stability to oxidizing conditions and is compatible with the removal of p-methoxybenzyl ethers.
2. Synthesis of Benzofurazan Compounds
Uchiyama et al. (1999) synthesized fluorogenic derivatization reagents, including 7-phenylsulfonyl-4-(2,1,3-benzoxadiazolyl) isocyanate, which have the benzofurazan skeleton for alcohols. These reagents show strong fluorescence and are useful for the detection of various alcohols (Uchiyama et al., 1999).
3. Photocatalytic Decomposition Studies
Wissiak, Šket, & Vrtacnik (2000) studied the photodegradation of halosubstituted benzyl alcohols on semiconductor oxides. They found that the photodegradation rate varied depending on the substituents, offering insights into the reactivity of such compounds (Wissiak, Šket, & Vrtacnik, 2000).
4. Fluorine Analog Studies for Insect Attraction
Khrimian et al. (2006) developed a fluorine analog of Methyl eugenol, 1,2-dimethoxy-4-(3-fluoro-2-propenyl)benzene, to attract the oriental fruit fly. This study showed how fluorination can be used to alter the biological activity of compounds for pest management (Khrimian et al., 2006).
5. Synthesis of Fluorinated Pyridines
Wittmann, Tranel, Fröhlich, & Haufe (2006) reported on a novel synthesis pathway for 4-fluoropyridines using 2-fluoroallylic alcohols. Their work highlights the utility of fluorinated benzyl alcohols in synthesizing complex organic structures (Wittmann et al., 2006).
6. Biotransformation for Benzyl Alcohol Synthesis
Liu et al. (2020) explored the whole-cell biotransformation for synthesizing benzyl alcohol from bio-based L-phenylalanine. This study demonstrates the potential of using fluorinated benzyl alcohols in biocatalytic pathways for producing fine chemicals (Liu et al., 2020).
7. Solubility Studies in Organic Solvents
Qian, Wang, & Chen (2014) measured the solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents, providing important data for the application of such compounds in different solvent systems (Qian, Wang, & Chen, 2014).
Properties
IUPAC Name |
(3-fluoro-4-methylsulfonylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAGEYXOLPQUAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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